- Aromatic amine compounds and mixtures and compositions thereof for preparing organic electroluminescent devices, China, , ,
Cas no 943836-24-6 (4-(Dibiphenyl-4-ylamino)phenylboronic acid)
Le 4-(dibiphényl-4-ylamino)phénylboronique est un composé organoboré présentant une structure conjuguée étendue, combinant un groupement amino dibiphényle et une fonction acide boronique. Cette molécule se distingue par sa stabilité thermique et sa réactivité contrôlée dans les réactions de couplage croisé, notamment en synthèse Suzuki-Miyaura. Sa structure rigide permet une excellente sélectivité dans les transformations catalytiques, tandis que le groupement boronique offre une compatibilité élevée avec divers substrats aromatiques. Le composé présente également des propriétés optoélectroniques intéressantes, utiles dans le développement de matériaux semi-conducteurs organiques. Sa pureté élevée et sa solubilité modérée dans les solvants polaires en font un intermédiaire précieux pour la chimie médicinale et les matériaux fonctionnels.
943836-24-6 structure
Product Name:4-(Dibiphenyl-4-ylamino)phenylboronic acid
Numéro CAS:943836-24-6
Le MF:C30H24BNO2
Mégawatts:441.328067779541
CID:2192604
Update Time:2025-07-15
4-(Dibiphenyl-4-ylamino)phenylboronic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(Dibiphenyl-4-ylamino)phenylboronic acid
- B-[4-[Bis([1,1′-biphenyl]-4-yl)amino]phenyl]boronic acid (ACI)
- (4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid
- (4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid
- 4-(Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid
- 4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid
- 4-[Bis(1,4-biphenyl-1-yl)amino]phenylboronic acid
- 4-[Bis(biphenyl-4-yl)amino]phenylboronic acid
-
- Piscine à noyau: 1S/C30H24BNO2/c33-31(34)27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22,33-34H
- La clé Inchi: BEBLXYZXQGRFKD-UHFFFAOYSA-N
- Sourire: OB(C1C=CC(N(C2C=CC(C3C=CC=CC=3)=CC=2)C2C=CC(C3C=CC=CC=3)=CC=2)=CC=1)O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 34
- Nombre de liaisons rotatives: 6
Propriétés expérimentales
- Dense: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 234-237 ºC (hexane )
- Solubilité: Insuluble (7.5E-6 g/L) (25 ºC),
4-(Dibiphenyl-4-ylamino)phenylboronic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A474439-100mg |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 97% | 100mg |
$45.0 | 2025-04-15 | |
| Ambeed | A474439-250mg |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 97% | 250mg |
$73.0 | 2025-04-15 | |
| Ambeed | A474439-1g |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 97% | 1g |
$201.0 | 2025-04-15 | |
| Ambeed | A474439-5g |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 97% | 5g |
$675.0 | 2025-04-15 | |
| Chemenu | CM131492-1g |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 97% | 1g |
$250 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1086468-1g |
(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid |
943836-24-6 | 95% | 1g |
$215 | 2022-11-01 | |
| eNovation Chemicals LLC | Y1086468-5g |
(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid |
943836-24-6 | 95% | 5g |
$535 | 2022-11-01 | |
| Chemenu | CM131492-1g |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 97% | 1g |
$250 | 2021-08-05 | |
| Alichem | A019128092-1g |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 95% | 1g |
$620.00 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504486-250mg |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |
943836-24-6 | 97% | 250mg |
¥386.00 | 2024-04-24 |
4-(Dibiphenyl-4-ylamino)phenylboronic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 3 h, 90 °C; 90 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 120 °C; 16 h, 120 °C
Référence
- Compound having triarylamine as core and application thereof, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Triisopropyl borate ; -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6
Référence
- Diversification of carbazoles by LiCl-mediated catalytic CuI reaction, Bulletin of the Korean Chemical Society, 2011, 32(7), 2461-2464
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 120 °C; 14 h, 120 °C
Référence
- Preparation of carbazole-containing triarylamine compounds for light-emitting devices, China, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 120 °C; 14 h, 120 °C
Référence
- Preparation of carbazole compounds for organic electroluminescent devices, China, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt
Référence
- Organic luminescent compound used in OLED, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 1 h, rt
Référence
- Preparation of carbazole derivatives as organic electroluminescent materials, Korea, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -100 - -80 °C; 1 h, -100 - -80 °C
1.2 Reagents: Tributyl borate ; -100 - -80 °C; 2 h, -100 - -80 °C
1.3 heated
1.2 Reagents: Tributyl borate ; -100 - -80 °C; 2 h, -100 - -80 °C
1.3 heated
Référence
- Preparation of (thia)xanthone-containing tert-arylamine-based compounds for organic optoelectronic devices, China, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt; 2.5 h, reflux
Référence
- Aromatic amine compound containing carbazole group and its organic electroluminescent device, China, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 110 °C; 3 h, 110 °C
Référence
- Organic light-emitting compound, organic light-emitting device and its application, China, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C
1.2 Reagents: Triisopropyl borate ; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Triisopropyl borate ; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Référence
- Preparation of carbazole derivatives as green light host compounds for organic electroluminescence devices, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C → -40 °C; 1 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate ; -78 °C → -40 °C; 1 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
- Biphenyl-diamine compounds as hole transport materials having high triplet energy and organic light emitting device thereby, Korea, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 110 °C; 6 h, 110 °C
Référence
- Preparation of hole type organic electroluminescent compounds, China, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt
Référence
- Benzopyrimidine derivative, preparation and application in OLED, China, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt
Référence
- Fluorene derivative and its application in organic light emitting device, China, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -78 °C; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ; 3 h, -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Triisopropyl borate ; 3 h, -78 °C; -78 °C → rt; overnight, rt
Référence
- Preparation of carbazole compounds and their application in organic electroluminescence devices, China, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, neutralized, rt
1.2 Reagents: Trimethyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, neutralized, rt
Référence
- Anthraquinone-Based Intramolecular Charge-Transfer Compounds: Computational Molecular Design, Thermally Activated Delayed Fluorescence, and Highly Efficient Red Electroluminescence, Journal of the American Chemical Society, 2014, 136(52), 18070-18081
Méthode de production 18
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; 1 h, -30 °C; -30 °C → -70 °C
1.2 Reagents: Triisopropyl borate ; -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: [1,1′-Biphenyl]-4,4′-diamine, N4′-[1,1′-biphenyl]-4-yl-2-(9H-carbazol-9-yl)-N4-(…
1.2 Reagents: Triisopropyl borate ; -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: [1,1′-Biphenyl]-4,4′-diamine, N4′-[1,1′-biphenyl]-4-yl-2-(9H-carbazol-9-yl)-N4-(…
Référence
- Preparation of biphenylcarbazole bistriarylamine organic compound for organic electroluminescence device, China, , ,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Triphenylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 12 h, reflux
Référence
- Carbazole-containing organic compound and application thereof, China, , ,
Méthode de production 20
Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C; 105 °C → rt
1.2 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C
1.2 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C
Référence
- Preparation of dibenzofuran derivatives as organic electroluminescent materials, China, , ,
4-(Dibiphenyl-4-ylamino)phenylboronic acid Raw materials
- (4-bromophenyl)boronic acid
- Bis-Biphenyl-4-yl-amine
- 1,4-Dibromobenzene
- N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine
- (4-chlorophenyl)boronic acid
4-(Dibiphenyl-4-ylamino)phenylboronic acid Preparation Products
4-(Dibiphenyl-4-ylamino)phenylboronic acid Fournisseurs
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:943836-24-6)4-(dibiphenyl-4-ylaMino)phenylboronic acid
Numéro de commande:sfd797
État des stocks:in Stock
Quantité:200KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:32
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:943836-24-6)4-(二联苯基-4-氨基)苯硼酸
Numéro de commande:LE25879197
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:51
Prix ($):discuss personally
Courriel:18501500038@163.com
Amadis Chemical Company Limited
Membre gold
(CAS:943836-24-6)4-(Dibiphenyl-4-ylamino)phenylboronic acid
Numéro de commande:A847507
État des stocks:in Stock
Quantité:5g/1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:15
Prix ($):553.0/165.0
Courriel:sales@amadischem.com
4-(Dibiphenyl-4-ylamino)phenylboronic acid Littérature connexe
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
943836-24-6 (4-(Dibiphenyl-4-ylamino)phenylboronic acid) Produits connexes
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Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:943836-24-6)4-(dibiphenyl-4-ylaMino)phenylboronic acid
Pureté:99%
Quantité:200KG
Prix ($):Enquête
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:943836-24-6)4-(二联苯基-4-氨基)苯硼酸
Pureté:99%
Quantité:25KG,200KG,1000KG
Prix ($):Enquête